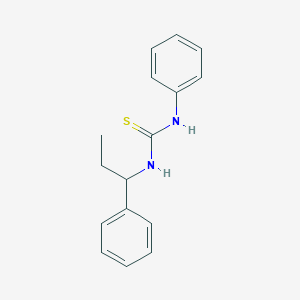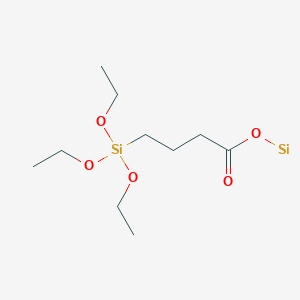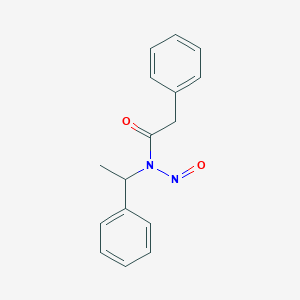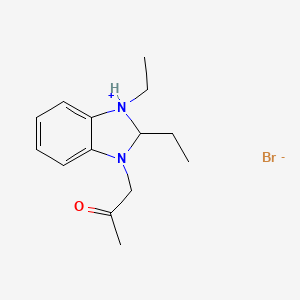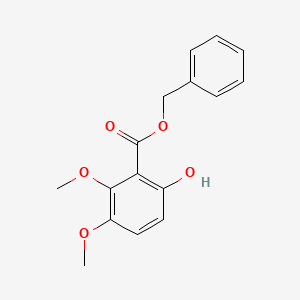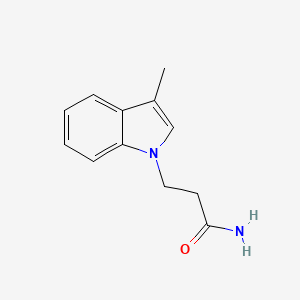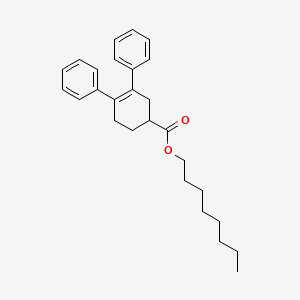![molecular formula C18H19Cl2NO4 B14516035 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide CAS No. 62539-37-1](/img/structure/B14516035.png)
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and dimethoxyphenoxy groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 3,4-dimethoxyphenol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-bromo-2-propanol to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide
- 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]acetamide
- 2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]phenylacetamide
Uniqueness
2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both dichloro and dimethoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62539-37-1 |
|---|---|
Molekularformel |
C18H19Cl2NO4 |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
2,6-dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide |
InChI |
InChI=1S/C18H19Cl2NO4/c1-11(21-18(22)17-13(19)5-4-6-14(17)20)10-25-12-7-8-15(23-2)16(9-12)24-3/h4-9,11H,10H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
ZEOZDUUFWZYHAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


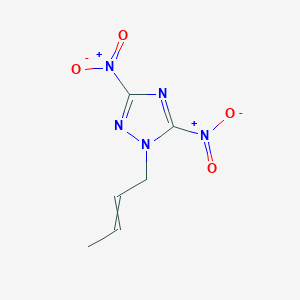

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)

